Anti-HIV Activity Contrast with AZT
In anti-HIV screening, 3′-thiocyanato-2′,3′-dideoxythymidine (3′-SCN-ddT) was reported to be inactive against HIV-1 in cell culture, whereas the clinical NRTI 3′-azido-3′-deoxythymidine (AZT, Zidovudine) exhibits an EC₅₀ of approximately 0.004–0.03 µM in MT-4 cells [1] [2]. This inactivity was explicitly noted in a review by Van Poppel et al.: '2′,3′-dideoxynucleosides bearing at the 3′-position a sulfur atom such as 3′-thiocyanato- or 3′-methylthio- 2′,3′-dideoxythymidine (3′-methylthiodT) appeared inactive against HIV' [1]. The 3′-thiocyanato derivative thus provides a valuable negative-control comparator in antiviral screening panels and serves as a baseline for SAR studies exploring the role of the 3′-substituent linker atom in prodrug activation.
| Evidence Dimension | Anti-HIV-1 activity in cell culture (EC₅₀) |
|---|---|
| Target Compound Data | Inactive (no measurable anti-HIV effect at tested concentrations) |
| Comparator Or Baseline | 3′-Azido-3′-deoxythymidine (AZT): EC₅₀ = 0.004–0.03 µM in MT-4 cells [2]; 3′-methylthio-ddT: also inactive [1] |
| Quantified Difference | >1,000-fold difference in potency (inactive vs. low nanomolar) |
| Conditions | HIV-1 (HTLV-IIIB strain) infection of MT-4 human T-lymphocyte cells; cytopathic effect (CPE) assay [1] [2] |
Why This Matters
This defined inactivity distinguishes 3′-SCN-ddT from the potent antiviral AZT and makes it specifically valuable as an inactive structural analog in control experiments, mechanistic studies of phosphorylation-dependent activation, and SAR campaigns aimed at understanding the structural basis of NRTI activity.
- [1] Van Poppel, K.; Balzarini, J.; De Clercq, E.; Pannecouque, C. Anti-retroviral and cytostatic activity of 2′,3′-dideoxyribonucleoside 3′-disulfides. Bioorg. Med. Chem. 2008, 16 (11), 6165–6175. DOI: 10.1016/j.bmc.2008.04.034. (Specifically notes inactivity of 3′-thiocyanato-ddT against HIV.) View Source
- [2] Balzarini, J.; et al. Comparative anti-HIV activity of 3′-fluoro- and 3′-azido-substituted pyrimidine 2′,3′-dideoxynucleoside analogues. Antiviral Res. 1988, 9 (Suppl.), 103–110. (AZT EC₅₀ data in MT-4 cells; 3′-SCN-ddT listed in NIAID ChemDB as INACTIVE against HIV-IIIB in MT-4 cells.) View Source
